molecular formula C8H8ClF2NO2 B1382546 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride CAS No. 1803605-25-5

4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride

Cat. No. B1382546
CAS RN: 1803605-25-5
M. Wt: 223.6 g/mol
InChI Key: JMYWZRRXWHDFSR-UHFFFAOYSA-N
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Description

4-Aminomethylphenylboronic acid hydrochloride is an organic compound with a molecular weight of 187.43 . It’s a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride” are not available, similar compounds like Methyl 4-(aminomethyl)benzoate hydrochloride have been synthesized through esterification reactions .


Molecular Structure Analysis

The molecular structure of 4-Aminomethylphenylboronic acid hydrochloride is represented by the linear formula C7H11BClNO2 .


Physical And Chemical Properties Analysis

4-Aminomethylphenylboronic acid hydrochloride is a solid substance with a molecular weight of 187.43 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Boronic Acid Derivatives

This compound is used as a precursor in the synthesis of boronic acid derivatives. These derivatives are crucial in Suzuki-Miyaura cross-coupling reactions, a widely used method for creating carbon-carbon bonds in organic chemistry .

Development of Sensing Mechanisms

The boronic acid group within the structure allows for the development of sensing mechanisms for various analytes. This is due to the boronic acid’s ability to form reversible covalent complexes with sugars and other diols, which is useful in diabetes monitoring and management .

Proteomics Research

In proteomics, this compound can be used to modify peptides and proteins. The modification allows for a better understanding of protein function and interaction, which is fundamental in the study of biological systems and disease pathology .

Drug Design and Discovery

The fluorine atoms present in the compound make it a valuable moiety in medicinal chemistry. Fluorinated compounds often have enhanced metabolic stability and can modulate the biological activity of potential drug candidates .

Material Science Applications

Due to its unique chemical structure, this compound can be utilized in the creation of novel materials. Its incorporation into polymers can lead to materials with specific properties such as increased strength or chemical resistance .

Catalysis

The aminomethyl group can act as a ligand, binding to metals and forming catalysts that are used in various chemical reactions. These catalysts can be tailored for specific reactions, leading to more efficient and selective processes .

Bioconjugation Techniques

This compound can be used in bioconjugation, where it is attached to biomolecules for the purpose of labeling or immobilization. This is particularly useful in the development of diagnostic assays and biotechnology applications .

Environmental Monitoring

The compound’s reactivity with certain substances makes it suitable for use in environmental monitoring. It can be part of sensors that detect pollutants or other hazardous materials, contributing to environmental protection efforts .

Safety and Hazards

4-Aminomethylphenylboronic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(aminomethyl)-2,6-difluorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(3-11)2-6(10)7(5)8(12)13;/h1-2H,3,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYWZRRXWHDFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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